molecular formula C12H15N3O6 B020659 Triethyl 1,3,5-triazine-2,4,6-tricarboxylate CAS No. 898-22-6

Triethyl 1,3,5-triazine-2,4,6-tricarboxylate

Cat. No. B020659
CAS RN: 898-22-6
M. Wt: 297.26 g/mol
InChI Key: LKNPNZKIOSOWES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazine derivatives often involves the reaction of different precursor compounds under specific conditions. For example, triazine derivatives can be synthesized from ethoxycarbonylhydrazones treated with aryl or methyl isocyanates in boiling triethylamine, followed by hydrolysis with hydrochloric acid solution, yielding good yields of the desired products (Chau, Malanda, & Milcent, 1998). This method demonstrates the versatility of triazine synthesis, allowing for the introduction of various substituents.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms at non-adjacent positions. The structural analysis of such compounds often reveals significant intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's physical and chemical properties. For instance, the molecular structure of a triazine derivative was determined through X-ray diffraction, highlighting extensive intermolecular N-H...N and N-H...O hydrogen bonding and π-π stacking interactions (Hwang et al., 2006).

Chemical Reactions and Properties

Triazine derivatives participate in various chemical reactions, reflecting their reactive nature. These reactions include nitration, which has been explored for the synthesis of nitromethyl derivatives of triazine (Shastin, Godovikova, & Korsunskii, 2003), and reactions with acylhydrazines, leading to the formation of triazole derivatives and demonstrating the compound's versatility in synthetic chemistry (Alekseeva & Yakhontov, 1985).

Scientific Research Applications

  • Crystal Structure Determination : It is used for determining the crystal structures of tri-substituted triazine, benzene, and isocyanurate derivatives (Chong et al., 2006).

  • Synthesis of Organic Compounds : The compound is useful in synthesizing 3,5-disubstituted 1,3,5-triazine-2,4,6-triones from aromatic aldehyde or ketone ethoxy (Chau et al., 1998). It's also employed in the synthesis of dendrimeric melamine cored Fe(III) and Cr(III) complexes (Uysal & Koç, 2010), and for preparing compound libraries (Gambert et al., 2004).

  • Material Science : It serves as a hydrogen-free molecular precursor for polymeric C-N-(O) materials (Schmidt & Jansen, 2012).

  • Biological Applications : Triethyl 1,3,5-triazine-2,4,6-tricarboxylate derivatives have yielded selective and potent chemical probes for diverse protein families in biological research (Banerjee et al., 2013).

  • Chemical Research : It has potential applications in synthesizing nitro derivatives of 1,3,5-triazine, which are important in chemical research (Shastin et al., 2003).

  • Electronics and Photonics : Derivatives of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate are useful in high-efficiency electrophosphorescent organic light-emitting diodes (OLEDs) (Inomata et al., 2004).

  • Synthesis of Heterocyclic Compounds : Triazine-based condensing reagents, including this compound, are useful in preparing heterocyclic compounds, amides, esters, and oligopeptides, applicable in large-scale syntheses and combinatorial chemistry (Kaminski, 2000).

  • Synthesis of Advanced Porous Materials : Rigid microporous polymers based on 1,3,5-triazine units, which can be derived from this compound, are used as precursor polymers for synthesizing advanced porous carbon materials (Lim et al., 2012).

Safety And Hazards

Triethyl 1,3,5-triazine-2,4,6-tricarboxylate may cause respiratory tract irritation. It may be harmful if swallowed or absorbed through the skin, and it may cause skin irritation .

properties

IUPAC Name

triethyl 1,3,5-triazine-2,4,6-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c1-4-19-10(16)7-13-8(11(17)20-5-2)15-9(14-7)12(18)21-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNPNZKIOSOWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=N1)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274530
Record name Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl 1,3,5-triazine-2,4,6-tricarboxylate

CAS RN

898-22-6
Record name Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-triethyl 1,3,5-triazine-2,4,6-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydrogen chloride gas was bubbled through neat ethylcyanoformate (0.997 ml, 10.1 mmol) until the solution became a white solid, approximately 2 hours. The solid was partitioned between CH2Cl2 and water. The CH2Cl2 layer was collected dried (MgSO4) and concentrated to a white solid. The product was crystallized from hot absolute ethanol to give the title compound (m. p. 169-170° C.). 1H NMR (CDCl3) δ1.42 (t, 9H, 3× CH3), 4.50 (q, 6H, 3× CH2). 13C NMR (DMSO) δ14.06 (CH3), 64.02 (CH2), 161.27 (CO), 166.86 (Triazine Ar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.997 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
XC Zhang, L Xu, WG Liu, B Liu - Bulletin of the Korean Chemical …, 2011 - koreascience.kr
Recently, synthetic engineering of the coordination polymers or metal-organic frameworks (MOFs) has been highlighted with their potential applications in the fields of functional …
Number of citations: 3 koreascience.kr
CL Schmidt, M Jansen - European Journal of Inorganic …, 2012 - Wiley Online Library
We report on the synthesis of 1,3,5‐triazine‐2,4,6‐triisocyanate [C 3 N 3 (NCO) 3 ]. The hydrogen‐free compound, a new molecular precursor for the realisation of C–N–(O) networks (eg…
A Umar, M Shamsuddin - Oriental Journal of Chemistry, 2018 - core.ac.uk
The combination of aggregation-induced emission (AIE) and liquid crystal properties generates solid-state efficient luminescent liquid crystal materials. Here in, we reported the …
Number of citations: 4 core.ac.uk
I Pandey, JD Tiwari - 2022 IEEE 9th Uttar Pradesh Section …, 2022 - ieeexplore.ieee.org
In the current era of autonomous mobility, designing safe energy storage system is one of the challenging tasks. The internal reactions such as electrolyte leakage and electrolysis are …
Number of citations: 0 ieeexplore.ieee.org
SY Chong, CC Seaton, BM Kariuki… - … Section B: Structural …, 2006 - scripts.iucr.org
The crystal structures of triethyl-1,3,5-triazine-2,4,6-tricarboxylate (I), triethyl-1,3,5-benzenetricarboxylate (II) and tris-2-hydroxyethyl isocyanurate (III) have been determined from …
Number of citations: 11 scripts.iucr.org
D Devadiga, TN Ahipa - Liquid Crystals Reviews, 2019 - Taylor & Francis
Research works on new discoid molecules, comprehending an aromatic/heteroaromatic rigid core with flexible peripheral chains, have been gathered with the multiplying attentiveness …
Number of citations: 15 www.tandfonline.com
Y Ohata, T Kouchi, T Sugaya, H Kamebuchi… - Bulletin of the …, 2019 - journal.csj.jp
This study investigated the structure and phase transition behaviour of a dynamic water nanotube cluster (WNT) confined within hydrophilic 1D nanochannels. We demonstrated that the …
Number of citations: 6 www.journal.csj.jp
G Xu, L Zheng, Q Dang, X Bai - Synthesis, 2013 - thieme-connect.com
A new inverse-electron-demand Diels–Alder (IDA) reaction of 3-aminoindoles as dienophiles was developed for the efficient preparation of 4-aza-β-carbolines in high yields. Because N …
Number of citations: 22 www.thieme-connect.com
N Bozhkova, H Heimgartner - Helvetica chimica acta, 1989 - Wiley Online Library
4‐Alkoxy‐1,3‐oxazol‐5(2H)‐ones of type 4 and 7 were synthesized by two different methods: oxidation of the 4‐(phenylthio)‐1,3‐oxazol‐5(2H)‐one 2a with m‐chloroperbenzoic acid in …
Number of citations: 20 onlinelibrary.wiley.com
Z Zhu, DL Boger - The Journal of Organic Chemistry, 2022 - ACS Publications
Herein, the first use of perfluoroalcohol H-bonding in accelerating acyclic azadiene inverse electron demand cycloaddition reactions is described, and its use in the promotion of …
Number of citations: 3 pubs.acs.org

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